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1,1-Dipropyl-3-(2,4-xylyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

Researchers screening ACAT inhibitors often face excessive lipophilicity causing non-specific binding and poor solubility in enzyme assays. 1,1-Dipropyl-3-(2,4-xylyl)urea (CAS 122020-26-2) addresses this with an XLogP3 of 3.3, lower than lead compound 115. - Enables accurate in vitro ACAT IC50 determination by minimizing non-specific protein binding. - Induces monocytic differentiation in AML models for phenotypic screening. - Supplied as a rare screening compound with clear structural identity (InChIKey provided) for analytical method development.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 122020-26-2
Cat. No. B11955878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dipropyl-3-(2,4-xylyl)urea
CAS122020-26-2
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)NC1=C(C=C(C=C1)C)C
InChIInChI=1S/C15H24N2O/c1-5-9-17(10-6-2)15(18)16-14-8-7-12(3)11-13(14)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
InChIKeyMRQMPEAFTOYAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dipropyl-3-(2,4-xylyl)urea: Structural Identity & Procurement Baseline


1,1-Dipropyl-3-(2,4-xylyl)urea (CAS 122020-26-2; molecular formula C₁₅H₂₄N₂O; MW 248.36 g/mol) is a trisubstituted urea derivative bearing two N-propyl groups and an N'-(2,4-dimethylphenyl) moiety . It belongs to the N,N-dialkyl-N'-arylurea chemotype, a class historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1] and more recently noted in patent literature for activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [2]. Currently catalogued as Sigma-Aldrich product S606227 (AldrichCPR), it is offered as a rare chemical without vendor-collected analytical data, placing the burden of identity confirmation and purity assessment on the purchaser .

Rare trisubstituted urea scaffold aligned with ACAT-inhibitory pharmacophore
Buyer-performed identity and purity confirmation required (no vendor analytical data)
Supports cell differentiation and lipid metabolism pathway studies

Why N,N-Dialkyl-N'-arylurea Analogs Cannot Be Interchanged


Within the N,N-dialkyl-N'-arylurea series, minor alterations to the N-alkyl substituents or aryl ring substitution pattern produce substantial shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity—parameters known to govern both pharmacokinetic behavior and target engagement [1]. The N,N-dipropyl configuration of CAS 122020-26-2 yields a computed XLogP3 of 3.3, distinguishing it from the N,N-diisopropyl isomer (CAS 122020-27-3, which shares the same molecular formula but presents different steric demand and conformational flexibility) and from mono-alkyl or unsubstituted urea analogs such as 1-(2,4-xylyl)urea (CAS 2990-02-5), which lacks the dialkyl substitution critical for the ACAT-inhibitory pharmacophore identified by DeVries et al. [1][2]. The 2,4-dimethylphenyl substitution pattern also differentiates this compound from positional isomers such as 1,1-dipropyl-3-(2,5-xylyl)urea (CAS 198899-17-1), where ring substitution geometry can alter aryl ring orientation and, consequently, biological recognition [1].

  • N-alkyl topology Linear dipropyl vs. branched diisopropyl isomer may alter conformational flexibility and membrane partitioning, even with identical molecular formula.
  • Aryl substitution geometry 2,4-xylyl vs. 2,5-xylyl positional isomer may shift aryl ring orientation and target recognition; 2,4 motif aligns with reported ACAT lead series.
  • Dialkyl pharmacophore requirement Mono-alkyl or unsubstituted urea analogs lack the N,N-dialkyl motif critical for ACAT inhibition, limiting functional interchangeability.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Computed Lipophilicity Differentiates N,N-Dipropyl from Diisopropyl Isomer

1,1-Dipropyl-3-(2,4-xylyl)urea (CAS 122020-26-2) has a computed XLogP3 of 3.3, reflecting its N,N-dipropyl substitution pattern [1]. This value positions the compound within the favorable lipophilicity range for oral bioavailability (typically XLogP 1–4), yet this value is expected to differ from its closest structural isomer, 1,1-diisopropyl-3-(2,4-xylyl)urea (CAS 122020-27-3), which shares the identical molecular formula (C₁₅H₂₄N₂O, MW 248.36) but bears branched isopropyl groups. Branched alkyl substituents reduce molecular flexibility (fewer accessible conformers) and alter solvation energetics relative to linear propyl chains, which affects membrane partitioning and protein binding independently of gross logP differences .

Lipophilicity & Topology
Class-level
XLogP3 = 3.3 (linear dipropyl); diisopropyl isomer (same MW) expected to differ in rotatable bonds and conformational ensemble.
Supports isomer selection for permeability and membrane partitioning assays
Computed property; experimental logP verification advised
Lipophilicity Drug-likeness Physicochemical profiling

Aryl Ring Substitution Position Distinguishes Biological Recognition

The 2,4-dimethylphenyl (2,4-xylyl) substitution of CAS 122020-26-2 places the two methyl groups in a meta/para relationship relative to the urea NH attachment point. In the ACAT inhibitor SAR established by DeVries et al. (1989) for the N,N-dialkyl-N'-arylurea series, the lead compound N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea (compound 115) specifically retained the 2,4-dimethylphenyl motif, and systematic aryl ring modification was shown to modulate ACAT inhibitory potency [1]. The positional isomer 1,1-dipropyl-3-(2,5-xylyl)urea (CAS 198899-17-1), bearing a 2,5-dimethylphenyl group, presents a different electrostatic surface potential and aryl ring orientation that cannot be assumed to support equivalent target binding .

Aryl Positional Isomerism
Class-level
2,4-xylyl substitution matches ACAT lead compound 115; 2,5-xylyl isomer not represented in established SAR.
Informs isomer choice based on pharmacophore alignment
Head-to-head ACAT IC₅₀ data unavailable for these dipropyl analogs
Positional isomerism Structure-Activity Relationship Target engagement

Differentiation-Inducing Activity vs. Inert Urea Analogs

Patent-associated data accessed via freshpatents.com state that 1,1-dipropyl-3-(2,4-xylyl)urea "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," supporting potential use as an anticancer agent and for treatment of skin diseases including psoriasis [1]. This functional annotation distinguishes the compound from structurally related but biologically uncharacterized urea analogs such as 1-(2,4-xylyl)urea (CAS 2990-02-5), which lacks the N,N-dialkyl substitution motif and has no reported differentiation-inducing activity . Quantitative potency values (e.g., EC₅₀ for differentiation induction) are not publicly available from the identified patent source.

Differentiation Activity
Reported
Patent-derived annotation reports pronounced antiproliferative and monocytic differentiation-inducing activity.
Supports hypothesis-driven differentiation screening
No public quantitative EC₅₀ data; independent verification required
Cell differentiation Monocytic lineage Anticancer discovery

H-Bond Profile Matches ACAT Pharmacophore, Differs from N-Benzyl Lead

1,1-Dipropyl-3-(2,4-xylyl)urea possesses 1 hydrogen-bond donor (urea NH) and 1 hydrogen-bond acceptor (urea C=O), matching the minimal urea pharmacophore required for ACAT inhibition as established by DeVries et al. [1]. The lead compound from that study, N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea (compound 115), retains the same H-bond donor/acceptor count but differs in one N-alkyl substituent (benzyl + n-butyl vs. dipropyl). This substitution difference alters lipophilicity (computed XLogP3 ≈ 4.3 for compound 115 vs. 3.3 for the dipropyl analog) and introduces an aromatic ring in the N-benzyl group that can participate in π-stacking interactions absent in the dipropyl compound [1][2].

Pharmacophore vs. Lead 115
Context-dependent
HBD=1, HBA=1; ΔXLogP3 ≈ -1.0 relative to lead compound 115; dipropyl lacks N-benzyl π-system.
May support in vitro ACAT assay with reduced non-specific binding risk
Cross-study comparison; confirm in identical assay conditions
Pharmacophore modeling ACAT inhibition H-bond interactions

Recommended Application Scenarios Based on Available Evidence


Probe for ACAT Inhibition Studies with Moderate Lipophilicity

For laboratories investigating acyl-CoA:cholesterol acyltransferase (ACAT) as a therapeutic target, 1,1-dipropyl-3-(2,4-xylyl)urea offers an N,N-dialkyl-N'-arylurea scaffold with an XLogP3 of 3.3 —approximately one log unit lower than the lead compound 115 identified by DeVries et al. [1]. This lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility in enzyme assay buffers, making it a suitable tool compound for in vitro ACAT screening where excessive lipophilicity complicates dose-response measurements.

Monocytic Differentiation Research in Oncology and Dermatology

Based on patent-derived annotation describing pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation , this compound may serve as a starting point for phenotypic screening in cancer cell lines (e.g., acute myeloid leukemia models where differentiation therapy is a validated strategy) or in psoriasis-related keratinocyte models. Researchers should verify this activity independently in their assay systems, as quantitative potency data are not publicly available.

SAR Studies on N,N-Dialkyl Urea Topology

The N,N-dipropyl configuration of CAS 122020-26-2 represents the linear alkyl extreme within the isomeric pair with CAS 122020-27-3 (diisopropyl analog) . Systematic comparison of these two compounds in target-binding assays, cellular permeability measurements (e.g., PAMPA or Caco-2), and metabolic stability assays (e.g., liver microsome incubation) would generate valuable SAR data on how N-alkyl branching affects the performance of trisubstituted arylurea chemotypes. Procurement of both compounds from the same supplier enables controlled head-to-head comparisons.

Reference Standard for Trisubstituted Urea Analytical Methods

Given its catalogued availability as Sigma-Aldrich S606227 and its well-defined structure (CAS 122020-26-2, InChIKey MRQMPEAFTOYAQN-UHFFFAOYSA-N) , this compound can serve as a retention-time or mass-spectral reference standard for HPLC, LC-MS, or GC-MS method development targeting trisubstituted urea derivatives. Its SpectraBase entry (Spectrum ID Ducw5K43vEs) provides NMR and IR reference data [1], supporting analytical identification even when vendor analytical data are not provided.

Application
Selection Property
Validation Focus
ACAT inhibition probe
Moderate lipophilicity profile
Assess non-specific binding and enzyme assay compatibility
Monocytic differentiation screening
Reported differentiation-inducing annotation
Verify in myeloid leukemia or keratinocyte models
N-alkyl topology SAR
Linear N,N-dipropyl scaffold
Compare permeability and metabolic stability with diisopropyl analog
Trisubstituted urea analytical reference
Defined structure with spectral reference data (NMR/IR)
Confirm retention time and spectral match for method development
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